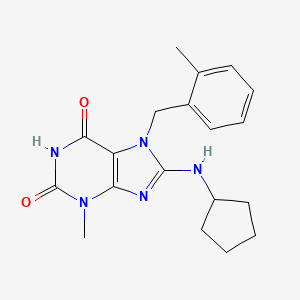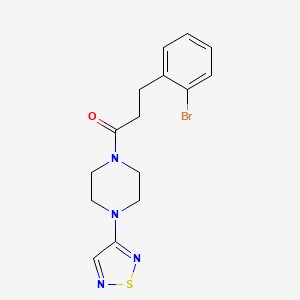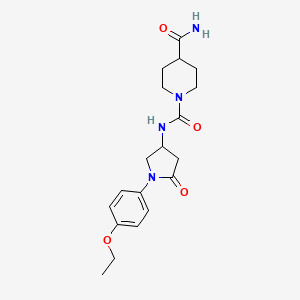
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H8Cl2N4O4S and its molecular weight is 375.18. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has indicated significant anticonvulsant activity. These compounds, designed and synthesized to meet the structural requirements of pharmacophores, have shown effectiveness in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models, with some compounds emerging as highly effective anticonvulsant agents with low toxicity. Molecular docking studies further support these findings by establishing the molecular interaction of potent compounds with Na+ channels and GABA_A receptors (Nath et al., 2021).
Anticancer Potential
Derivatives containing the 1,3,4-oxadiazole moiety have been explored for their anticancer properties. Specifically, compounds with this structural motif have been found to induce apoptosis in cancer cell lines, showcasing good activity against breast and colorectal cancer but varying activity against other cancer types. The identification of molecular targets, such as TIP47, a receptor-binding protein for IGF II, indicates the potential mechanism of action for these compounds, highlighting their relevance in cancer research (Zhang et al., 2005).
Novel Synthesis and Biological Assessment
The synthesis and biological assessment of compounds with an 1,2,4-oxadiazole cycle have been a focus, leading to the development of novel synthetic approaches for creating diverse functionalized derivatives. These studies provide foundational methods for synthesizing compounds with potential pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The synthetic methodology and subsequent pharmacological evaluation underline the versatility and applicability of the 1,2,4-oxadiazole scaffold in medicinal chemistry (Karpina et al., 2019).
FLAP Inhibition
Research on novel inhibitors of the five-lipoxygenase activity protein (FLAP) has led to the development of compounds with excellent pharmacokinetic properties. These inhibitors, characterized by specific structural features, including the 1,3,4-oxadiazole moiety, demonstrate the potential for treating conditions associated with FLAP activity. The synthesis of isotopically labeled versions of these compounds further supports their application in pharmacological studies (Latli et al., 2015).
Propriétés
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O4S/c13-6-3-5(10(14)23-6)11-16-17-12(22-11)15-7(19)4-18-8(20)1-2-9(18)21/h3H,1-2,4H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEJMJXNFFPGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2712866.png)
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2712867.png)



![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)


